molecular formula C16H21NO5 B2982156 2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic Acid CAS No. 1153949-88-2

2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic Acid

Cat. No.: B2982156
CAS No.: 1153949-88-2
M. Wt: 307.346
InChI Key: KVCXYSXBZUHWKN-UHFFFAOYSA-N
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Description

2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic Acid is a synthetic organic compound featuring a substituted pyrrolidine core with a benzyloxycarbonyl (Cbz) protecting group and a hydroxymethyl side chain. Its molecular structure integrates a 3-hydroxypyrrolidin-3-yl moiety, a tert-leucine-derived 2-methylpropanoic acid group, and a Cbz-protected amine.

Properties

IUPAC Name

2-(3-hydroxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-15(2,13(18)19)16(21)8-9-17(11-16)14(20)22-10-12-6-4-3-5-7-12/h3-7,21H,8-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCXYSXBZUHWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic acid, also known by its IUPAC name (2S,3S)-1-((benzyloxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15NO5
  • Molecular Weight : 265.27 g/mol
  • CAS Number : 62182-54-1
  • Structure : The compound features a pyrrolidine ring with hydroxyl and benzyloxycarbonyl substituents, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In a study involving rat paw edema models, compounds similar to this compound demonstrated a marked reduction in inflammation compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen .

Antitumor Activity

In vitro studies have shown that the compound exhibits moderate anticancer activity against various human tumor cell lines. Notably, it was found to inhibit growth in several cancer types with an inhibition range of 1% to 23% at a concentration of 10 μM . The structure-based design of the compound suggests that it may target specific pathways involved in tumor growth and metastasis.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cyclooxygenases (COXs) : Similar compounds have been shown to inhibit COX enzymes, which play a key role in the inflammatory process.
  • Matrix Metalloproteinases (MMPs) Inhibition : The compound may also inhibit MMPs, which are involved in the breakdown of extracellular matrix components and are often upregulated in cancer progression .

Case Study 1: Anti-inflammatory Effect

In a controlled experiment, the anti-inflammatory effects were measured using the rat paw edema model. The results indicated that the compound reduced paw swelling significantly compared to the control group treated with saline. The efficacy was comparable to that of traditional NSAIDs, suggesting potential therapeutic applications in treating inflammatory conditions.

Case Study 2: Anticancer Screening

In a comprehensive screening against 60 human tumor cell lines, the compound was evaluated for its cytotoxicity. The results revealed that it exhibited selective cytotoxicity against certain cancer types while sparing normal cells, indicating a favorable safety profile for further development as an anticancer agent .

Data Summary Table

Biological Activity Effect Observed Study Reference
Anti-inflammatorySignificant reduction in edema
Antitumor1% - 23% growth inhibition in tumor cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs often share the Cbz-protected amine or pyrrolidine scaffold but differ in substituents and functional groups, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison with two closely related compounds from the literature.

Data Table: Comparative Analysis

Property Target Compound: 2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic Acid Compound 4c () Metabolite ()
Core Structure 3-Hydroxypyrrolidine Methoxy-substituted pyrrolidine Cyclopentyl-phosphoryl scaffold
Protecting Group Benzyloxycarbonyl (Cbz) Benzyloxycarbonyl (Cbz) Benzyloxycarbonyl (Cbz)
Key Functional Groups -OH (hydroxyl), -CO₂H (carboxylic acid) -OMe (methoxy), -CO₂H (trifluoroacetic acid salt) -PO(OH) (phosphoryl), indole side chain
Molecular Complexity Moderate (MW ≈ 350–400 g/mol*) High (MW > 1,000 g/mol) Moderate (MW ≈ 600–700 g/mol)
Potential Bioactivity Hydrogen-bond donor capacity for enzyme inhibition Integrin-targeting via peptide backbone Phosphoryl group for signal modulation
Synthetic Utility Intermediate for Cbz-protected peptides Activated prodrug for targeted delivery Metabolite with possible kinase interaction

Detailed Analysis

Core Scaffold and Substituents The target compound’s 3-hydroxypyrrolidine contrasts with Compound 4c’s methoxy-substituted pyrrolidine (). The Metabolite in replaces pyrrolidine with a cyclopentyl-phosphoryl scaffold, introducing steric bulk and phosphorylation sites for signaling pathways .

Functional Group Impact

  • The Cbz group is conserved across all three compounds, suggesting shared utility in peptide synthesis. However, the target compound’s carboxylic acid group differentiates it from the trifluoroacetic acid salt in Compound 4c, which may alter solubility and ionization under physiological conditions .
  • The phosphoryl group in the Metabolite () enables interactions with kinases or phosphatases, a feature absent in the target compound .

Biological Implications The target compound’s hydroxyl and carboxylic acid groups position it as a candidate for enzyme inhibition (e.g., neutrophil elastase), whereas Compound 4c’s peptide backbone facilitates integrin binding () .

Research Findings

  • Synthetic Accessibility : The target compound’s simpler structure compared to Compound 4c () may streamline synthesis for iterative drug discovery .
  • Metabolic Stability : The hydroxyl group in the target compound could improve aqueous solubility but may increase susceptibility to oxidative metabolism compared to methoxy or phosphoryl analogs .

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